Xanomeline oxalate
Xanomeline oxalate
Functionally preferring M1 muscarinic acetylcholine receptor agonist (pKi values are 7.1 (M1), 6.9 (M2), 7.4 (M3), 7.7 (M4) and 7.4 (M5)). Able to cross blood-brain barrier. Displays antipsychotic activity.
Functionally preferring M1 muscarinic acetylcholine receptor agonist (pKi values are 7.1 (M1), 6.9 (M2), 7.4 (M3), 7.7 (M4) and 7.4 (M5)). Able to cross blood-brain barrier. Displays antipsychotic activity.
Muscarinic receptors are G protein-coupled acetylcholine receptors that play diverse roles. Xanomeline (oxalate) is a potent agonist of muscarinic acetylcholine receptors (EC50 values are 0.3, 92.5, 5, 52, and 42 nM for M1, M2, M3, M4, and M5, respectively). It has antipsychotic-like activities in rats and Cebus monkeys. M1 selective agonists, like Xanomeline (oxalate), enhance memory function and has utility in treating Alzheimer’s Disease.
Xanomeline(LY246708) is a selective M1 muscarinic receptor agonist. IC50 value:Target: M1 muscarinic receptorin vitro: Xanomeline had high affinity for muscarinic receptors in brain homogenates, but had substantially less or no affinity for a number of other neurotransmitter receptors and uptake sites. In cells stably expressing genetic m1 receptors, xanomeline increased phospholipid hydrolysis in CHO, BHK and A9 L cells to 100, 72 and 55% of the nonselective agonist carbachol. In isolated tissues, xanomeline had high affinity for M1 receptors in the rabbit vas deferens (IC50 = 0.006 nM), low affinity for M2 receptors in guinea pig atria (EC50 = 3 microM), was a weak partial agonist in guinea pig ileum and was neither an agonist nor antagonist in guinea pig bladder. Xanomeline produced small increases in striatal acetylcholine levels and did not antagonize the large increases in acetylcholine produced by the nonselective muscarinic agonist oxotremorine, indicating that xanomeline did not block M2 autoreceptors. in vivo: Xanomeline increased striatal levels of dopamine metabolites, presumably by acting at M1 heteroreceptors on dopamine neurons to increase dopamine release. In contrast, xanomeline had only a relatively small effect on acetylcholine levels in brain, indicating that it is devoid of actions at muscarinic autoreceptors. The effects of xanomeline on ex vivo binding and DOPAC levels lasted for about 3 hr and were evident after oral administration. An analog of xanomeline with similar in vivo effects did not inhibit acetylcholinesterase or choline acetyltransferase and inhibited choline uptake only at concentrations much higher than those required to inhibit binding. These data indicate xanomeline is selective agonist for M1 over M2 and M3 receptors in vivo in rat.
Functionally preferring M1 muscarinic acetylcholine receptor agonist (pKi values are 7.1 (M1), 6.9 (M2), 7.4 (M3), 7.7 (M4) and 7.4 (M5)). Able to cross blood-brain barrier. Displays antipsychotic activity.
Muscarinic receptors are G protein-coupled acetylcholine receptors that play diverse roles. Xanomeline (oxalate) is a potent agonist of muscarinic acetylcholine receptors (EC50 values are 0.3, 92.5, 5, 52, and 42 nM for M1, M2, M3, M4, and M5, respectively). It has antipsychotic-like activities in rats and Cebus monkeys. M1 selective agonists, like Xanomeline (oxalate), enhance memory function and has utility in treating Alzheimer’s Disease.
Xanomeline(LY246708) is a selective M1 muscarinic receptor agonist. IC50 value:Target: M1 muscarinic receptorin vitro: Xanomeline had high affinity for muscarinic receptors in brain homogenates, but had substantially less or no affinity for a number of other neurotransmitter receptors and uptake sites. In cells stably expressing genetic m1 receptors, xanomeline increased phospholipid hydrolysis in CHO, BHK and A9 L cells to 100, 72 and 55% of the nonselective agonist carbachol. In isolated tissues, xanomeline had high affinity for M1 receptors in the rabbit vas deferens (IC50 = 0.006 nM), low affinity for M2 receptors in guinea pig atria (EC50 = 3 microM), was a weak partial agonist in guinea pig ileum and was neither an agonist nor antagonist in guinea pig bladder. Xanomeline produced small increases in striatal acetylcholine levels and did not antagonize the large increases in acetylcholine produced by the nonselective muscarinic agonist oxotremorine, indicating that xanomeline did not block M2 autoreceptors. in vivo: Xanomeline increased striatal levels of dopamine metabolites, presumably by acting at M1 heteroreceptors on dopamine neurons to increase dopamine release. In contrast, xanomeline had only a relatively small effect on acetylcholine levels in brain, indicating that it is devoid of actions at muscarinic autoreceptors. The effects of xanomeline on ex vivo binding and DOPAC levels lasted for about 3 hr and were evident after oral administration. An analog of xanomeline with similar in vivo effects did not inhibit acetylcholinesterase or choline acetyltransferase and inhibited choline uptake only at concentrations much higher than those required to inhibit binding. These data indicate xanomeline is selective agonist for M1 over M2 and M3 receptors in vivo in rat.
Brand Name:
Vulcanchem
CAS No.:
141064-23-5
VCID:
VC0002846
InChI:
InChI=1S/C14H23N3OS.C2H2O4/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;3-1(4)2(5)6/h8H,3-7,9-11H2,1-2H3;(H,3,4)(H,5,6)
SMILES:
CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(=O)(C(=O)O)O
Molecular Formula:
C16H25N3O5S
Molecular Weight:
371.5 g/mol
Xanomeline oxalate
CAS No.: 141064-23-5
Cat. No.: VC0002846
Molecular Formula: C16H25N3O5S
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Functionally preferring M1 muscarinic acetylcholine receptor agonist (pKi values are 7.1 (M1), 6.9 (M2), 7.4 (M3), 7.7 (M4) and 7.4 (M5)). Able to cross blood-brain barrier. Displays antipsychotic activity. Functionally preferring M1 muscarinic acetylcholine receptor agonist (pKi values are 7.1 (M1), 6.9 (M2), 7.4 (M3), 7.7 (M4) and 7.4 (M5)). Able to cross blood-brain barrier. Displays antipsychotic activity. Muscarinic receptors are G protein-coupled acetylcholine receptors that play diverse roles. Xanomeline (oxalate) is a potent agonist of muscarinic acetylcholine receptors (EC50 values are 0.3, 92.5, 5, 52, and 42 nM for M1, M2, M3, M4, and M5, respectively). It has antipsychotic-like activities in rats and Cebus monkeys. M1 selective agonists, like Xanomeline (oxalate), enhance memory function and has utility in treating Alzheimer’s Disease. Xanomeline(LY246708) is a selective M1 muscarinic receptor agonist. IC50 value:Target: M1 muscarinic receptorin vitro: Xanomeline had high affinity for muscarinic receptors in brain homogenates, but had substantially less or no affinity for a number of other neurotransmitter receptors and uptake sites. In cells stably expressing genetic m1 receptors, xanomeline increased phospholipid hydrolysis in CHO, BHK and A9 L cells to 100, 72 and 55% of the nonselective agonist carbachol. In isolated tissues, xanomeline had high affinity for M1 receptors in the rabbit vas deferens (IC50 = 0.006 nM), low affinity for M2 receptors in guinea pig atria (EC50 = 3 microM), was a weak partial agonist in guinea pig ileum and was neither an agonist nor antagonist in guinea pig bladder. Xanomeline produced small increases in striatal acetylcholine levels and did not antagonize the large increases in acetylcholine produced by the nonselective muscarinic agonist oxotremorine, indicating that xanomeline did not block M2 autoreceptors. in vivo: Xanomeline increased striatal levels of dopamine metabolites, presumably by acting at M1 heteroreceptors on dopamine neurons to increase dopamine release. In contrast, xanomeline had only a relatively small effect on acetylcholine levels in brain, indicating that it is devoid of actions at muscarinic autoreceptors. The effects of xanomeline on ex vivo binding and DOPAC levels lasted for about 3 hr and were evident after oral administration. An analog of xanomeline with similar in vivo effects did not inhibit acetylcholinesterase or choline acetyltransferase and inhibited choline uptake only at concentrations much higher than those required to inhibit binding. These data indicate xanomeline is selective agonist for M1 over M2 and M3 receptors in vivo in rat. |
|---|---|
| CAS No. | 141064-23-5 |
| Molecular Formula | C16H25N3O5S |
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | 3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole;oxalic acid |
| Standard InChI | InChI=1S/C14H23N3OS.C2H2O4/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;3-1(4)2(5)6/h8H,3-7,9-11H2,1-2H3;(H,3,4)(H,5,6) |
| Standard InChI Key | ZJOUESNWCLASJP-UHFFFAOYSA-N |
| SMILES | CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(=O)(C(=O)O)O |
| Canonical SMILES | CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(=O)(C(=O)O)O |
| Appearance | Assay:≥98%A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator